Carboxylate Coordination Site Count: Tricarboxylate Geometry vs. Common Di- and Tetracarboxylate Ligands
6044-38-8 provides exactly three carboxylate donor groups arranged in a non-linear, non-C3-symmetric geometry. This contrasts with diphenic acid (biphenyl-2,2'-dicarboxylic acid, CAS 482-05-3), which offers only two carboxylate sites and typically forms 1D chain or 2D sheet topologies, and with 5-(3,5-dicarboxybenzamido)-isophthalic acid (H4L), which is a tetracarboxylate that directs the formation of soc-topology MOFs [1]. The intermediate denticity of 6044-38-8 can influence the dimensionality and interpenetration of the resulting framework [1].
| Evidence Dimension | Number of carboxylate coordination sites |
|---|---|
| Target Compound Data | 3 carboxylate groups (non-centrosymmetric arrangement) |
| Comparator Or Baseline | Diphenic acid: 2 carboxylate groups; 5-(3,5-dicarboxybenzamido)-isophthalic acid (H4L): 4 carboxylate groups |
| Quantified Difference | 6044-38-8 has 1 additional carboxylate vs. diphenic acid and 1 fewer vs. the tetracarboxylate H4L, placing it in an intermediate denticity class. |
| Conditions | Structural enumeration based on molecular formula (C22H15NO7) and IUPAC nomenclature . |
Why This Matters
Denticity directly determines the coordination connectivity of the ligand to metal nodes, making 6044-38-8 a candidate for constructing frameworks with intermediate dimensionality that cannot be replicated with di- or tetracarboxylate analogs.
- [1] Li, B.; et al. Enhanced water stability and selective carbon dioxide adsorption of a soc-MOF with amide-functionalized linkers. Polyhedron 2019, 160, 207–212. DOI: 10.1016/j.poly.2018.12.045. View Source
